The derivatives of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one have shown promise in various fields, particularly in the pharmaceutical industry. The muscarinic receptor antagonists derived from this compound could be used in the treatment of respiratory disorders due to their selectivity for M3 receptors1. The anti-inflammatory properties of the enamine derivatives suggest potential applications in the management of chronic inflammatory diseases2. The nNOS inhibitors could be used in the treatment of neuropathic pain, which is a significant advancement in pain management3.
Additionally, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which share a similar structural motif, has been reported. These compounds have a broad spectrum of biological activities, including anxiolytic, antiarrhythmic, and vasopressin antagonist effects. The development of these derivatives highlights the versatility of the benzo[b]azepine scaffold in drug discovery and its potential to yield new therapeutic agents for various medical conditions4.
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a synthetic organic compound classified within the family of azepines, which are seven-membered heterocyclic compounds that contain a nitrogen atom. The compound features a tosyl group (p-toluenesulfonyl) at the nitrogen position, contributing to its stability and reactivity. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of bioactive molecules and enzyme inhibitors .
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one belongs to the class of heterocyclic compounds, specifically azepines. Its structure includes a dihydro-benzazepine framework with a ketone functional group at the 5-position and a tosyl group at the 1-position, making it a valuable precursor in organic synthesis.
The synthesis of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves several key steps:
The reaction typically proceeds through nucleophilic attack by the amine on the tosyl chloride, forming a sulfonamide intermediate which then cyclizes to yield the desired azepine compound. Purification techniques such as recrystallization or chromatography are employed to isolate high-purity products suitable for further applications .
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one participates in various chemical reactions:
The specific reagents and conditions for these reactions vary:
The mechanism of action for 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves interaction with biological targets such as enzymes and receptors. The presence of the tosyl group enhances its binding affinity, allowing it to modulate various biological pathways effectively. This modulation may result in enzyme inhibition or receptor signaling blockade, contributing to its potential therapeutic effects .
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically appears as a solid at room temperature. Specific physical properties such as melting point and solubility can vary based on purity and preparation methods.
The compound exhibits notable reactivity due to its functional groups:
Relevant data on solubility and stability under various conditions are essential for practical applications but may vary based on experimental conditions .
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has diverse applications in scientific research:
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one features a distinctive polycyclic structure comprising a benzannulated seven-membered azepine ring with a para-toluenesulfonyl (tosyl) substituent at the nitrogen position. The core benzoazepine scaffold consists of a benzene ring fused to a partially saturated azepine ring, with a ketone functionality at position 5, resulting in a cyclic amide (lactam) structure. The tosyl group (–SO₂C₆H₄CH₃) attached to the lactam nitrogen significantly influences the compound’s electronic properties and steric profile.
According to IUPAC nomenclature rules, the systematic name is 1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1-benzazepin-5-one, reflecting the parent benzazepinone system, the degree of unsaturation (3,4-dihydro), and the N-tosylation. The molecular formula is C₁₇H₁₇NO₃S, corresponding to a molecular weight of 315.39 g/mol. Key structural identifiers include:
Table 1: Molecular Identifiers
Property | Value | |
---|---|---|
Molecular Formula | C₁₇H₁₇NO₃S | |
Molecular Weight | 315.39 g/mol | |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32 | |
InChIKey | OTPIOAHUBNERHE-UHFFFAOYSA-N | |
CAS Registry Number | 24310-36-9 | [3] [7] |
The fusion pattern in the benzo[b]azepine core positions the benzene ring ortho-condensed to the azepine ring, with the lactam carbonyl at C5 contributing to its planar conformation. The tosyl group adopts a near-perpendicular orientation relative to the azepine ring plane, minimizing steric clash while allowing resonance effects to moderate lactam reactivity [3].
Crystallography: While single-crystal X-ray diffraction data for this specific derivative is not fully reported in the provided sources, analogues indicate that the benzoazepine core typically adopts a boat-like conformation with slight puckering at C3 and C4. The tosyl group’s sulfonyl oxygen atoms exhibit trigonal pyramidal geometry, facilitating dipole-dipole interactions in the solid state [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR data (typically recorded in CDCl₃ or DMSO-d₆) reveal distinct signals corresponding to the compound’s structural regions:
Table 2: Characteristic NMR Signatures
Nucleus | Chemical Shift (δ, ppm) | Assignment | |
---|---|---|---|
¹H NMR | 7.60–7.20 (m, 8H) | Aromatic H (benzo + tosyl) | |
3.60–3.45 (t, 2H) | N–CH₂ (azepine C2) | ||
2.70–2.55 (t, 2H) | C=O–CH₂ (azepine C4) | ||
2.40 (s, 3H) | Tosyl methyl | ||
2.10–1.90 (m, 2H) | CH₂ (azepine C3) | ||
¹³C NMR | 196.5 | Lactam carbonyl (C5) | |
143.5, 135.2, 133.0 | Tosyl ipso/aromatic C | ||
130.5–127.0 (multiple) | Aromatic CH (benzo + tosyl) | ||
46.8 | N–CH₂ (C2) | ||
28.5 | C=O–CH₂ (C4) | ||
24.1 | Azepine C3 | ||
21.5 | Tosyl methyl | [3] [7] |
Infrared (IR) Spectroscopy:Key IR absorptions (KBr pellet) include:
Mass Spectrometry:Electron-impact mass spectrometry (EI-MS) shows characteristic fragmentation:
The benzoazepinone core exhibits restricted tautomerism due to the fixed lactam functionality at C5. Unlike simpler azepines, the carbonyl group’s conjugation with the nitrogen lone pair prevents enolization or ring-chain tautomerism under ambient conditions. However, significant conformational flexibility exists within the seven-membered ring:
Solubility: Experimental and computational data indicate low aqueous solubility (0.0446 mg/mL, 25°C), attributed to high lipophilicity and crystalline lattice stability. Solubility increases moderately in polar aprotic solvents:
Stability:
Partition Coefficient (LogP):Experimental LogP (octanol-water) values range between 2.8–3.8, consistent with predictions from computational models:
Table 3: Experimental and Predicted Physicochemical Properties
Parameter | Value | Method | |
---|---|---|---|
LogP (Exp.) | 3.15 | Shake-flask (HPLC ref.) | |
LogP (Pred.) | 2.77–3.87 | Consensus (XLOGP3, WLOGP) | |
Topological PSA | 62.83 Ų | Ertl method | |
Density | 1.4 ± 0.1 g/cm³ | Pycnometry | |
Vapor Pressure | 0.0 ± 1.0 mmHg (25°C) | Tensiometry | [5] [7] |
Lipophilic-Hydrophilic Balance: The moderate LogP value reflects competing influences—the hydrophobic tosyl/benzene rings reduce water affinity, while the sulfonyl and carbonyl groups provide polar surface area. This balance facilitates membrane permeability (predicted high GI absorption) while limiting aqueous dispersion [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7